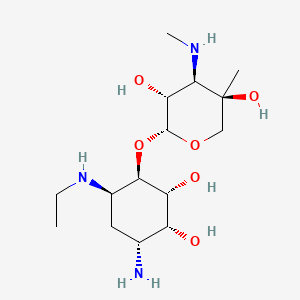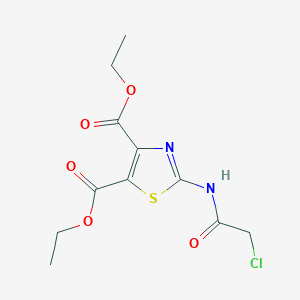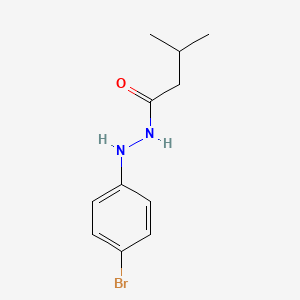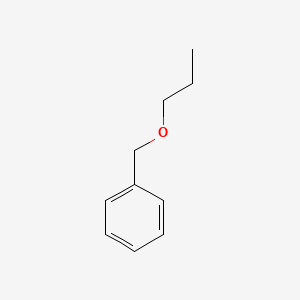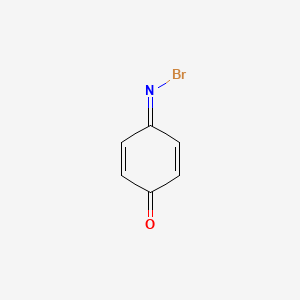![molecular formula C8H3ClN2O B13780575 [(5-Chlorofuran-2-yl)methylidene]propanedinitrile CAS No. 91937-67-6](/img/structure/B13780575.png)
[(5-Chlorofuran-2-yl)methylidene]propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-chloro-2-furyl)methylidene]propanedinitrile is an organic compound with the molecular formula C8H3ClN2O It is characterized by the presence of a chloro-substituted furan ring and two nitrile groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-chloro-2-furyl)methylidene]propanedinitrile typically involves the reaction of 5-chloro-2-furaldehyde with malononitrile in the presence of a base. The reaction proceeds via a Knoevenagel condensation, where the aldehyde group of 5-chloro-2-furaldehyde reacts with the active methylene group of malononitrile to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis method, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(5-chloro-2-furyl)methylidene]propanedinitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The nitrile groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Furan derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(5-chloro-2-furyl)methylidene]propanedinitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(5-chloro-2-furyl)methylidene]propanedinitrile is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The chloro-substituted furan ring and nitrile groups may play a role in binding to these targets and modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(5-bromo-2-furyl)methylidene]propanedinitrile
- 2-[(5-methyl-2-furyl)methylidene]propanedinitrile
- 2-[(5-nitro-2-furyl)methylidene]propanedinitrile
Uniqueness
2-[(5-chloro-2-furyl)methylidene]propanedinitrile is unique due to the presence of the chloro group, which can influence its reactivity and interactions with other molecules. This makes it distinct from its analogs with different substituents on the furan ring.
Propiedades
Número CAS |
91937-67-6 |
|---|---|
Fórmula molecular |
C8H3ClN2O |
Peso molecular |
178.57 g/mol |
Nombre IUPAC |
2-[(5-chlorofuran-2-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C8H3ClN2O/c9-8-2-1-7(12-8)3-6(4-10)5-11/h1-3H |
Clave InChI |
NWQSNLTVBGLWCR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC(=C1)Cl)C=C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methanone, [2-hydroxy-4-[(3-methylheptyl)oxy]phenyl]phenyl-](/img/structure/B13780501.png)
![N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,6-trimethylphenoxy)acetamide;dihydrochloride](/img/structure/B13780508.png)
![[(3S)-1-(5-bromopyridin-2-yl)pyrrolidin-3-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B13780513.png)

